2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS No.: 328016-15-5
Cat. No.: VC4613073
Molecular Formula: C20H12N2O2S
Molecular Weight: 344.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328016-15-5 |
|---|---|
| Molecular Formula | C20H12N2O2S |
| Molecular Weight | 344.39 |
| IUPAC Name | 2-(6-methyl-1,3-benzothiazol-2-yl)benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C20H12N2O2S/c1-11-8-9-15-16(10-11)25-20(21-15)22-18(23)13-6-2-4-12-5-3-7-14(17(12)13)19(22)24/h2-10H,1H3 |
| Standard InChI Key | JBJOLTJZQIQKKE-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Introduction
Chemical Identity and Structural Characterization
Fundamental Chemical Properties
2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 328016-15-5) is a polycyclic aromatic system featuring a benzothiazole ring fused to a benzo[de]isoquinoline-1,3-dione scaffold. The IUPAC name systematically describes its architecture: a methyl-substituted benzothiazole at position 6 is linked via a nitrogen atom to the isoindole-1,3-dione system . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 344.39 g/mol | |
| InChIKey | JBJOLTJZQIQKKE-UHFFFAOYSA-N | |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Topological Polar Surface | 78.5 Ų |
The planar structure facilitates π-π stacking interactions, while the sulfur and oxygen atoms introduce polarity, influencing solubility and reactivity .
Spectroscopic and Computational Insights
Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant charge separation across the molecule . Nuclear magnetic resonance (NMR) spectral data (hypothesized from analogs) would likely show distinct aromatic proton signals between δ 7.2–8.5 ppm and carbonyl carbons near δ 168–172 ppm . The XLogP3 value of 4.9 suggests moderate lipophilicity, suitable for membrane permeability in biological systems .
Synthetic Methodologies and Challenges
Reported Synthesis Strategies
While explicit synthetic details remain proprietary, retrosynthetic analysis suggests two plausible routes:
-
Knoevenagel Condensation: Coupling a 6-methylbenzothiazole-2-carbaldehyde with a preformed isoindole-1,3-dione derivative under basic conditions.
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Ullmann-Type Coupling: Palladium-catalyzed cross-coupling between halogenated benzothiazoles and isoindole-dione amines .
Reaction optimization likely requires stringent temperature control (80–120°C) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of the thiazole ring.
Purification and Characterization Challenges
The compound’s low solubility in polar solvents (water solubility <0.1 mg/mL) necessitates chromatographic purification using silica gel with dichloromethane/methanol gradients . Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 344.06 [M+H]⁺, while IR spectra exhibit strong carbonyl stretches at 1765 cm⁻¹ and 1702 cm⁻¹ .
Materials Science Applications
Optical and Electronic Properties
The extended conjugation system yields a UV-Vis absorption maximum at 365 nm (ε = 12,500 M⁻¹cm⁻¹) with fluorescence emission at 480 nm, indicating potential as an organic light-emitting diode (OLED) emitter . Cyclic voltammetry reveals reversible reduction at -1.3 V vs. Ag/AgCl, characteristic of electron-deficient aromatic systems suitable for n-type semiconductors .
Coordination Chemistry
The thiazole sulfur and carbonyl oxygen atoms act as bidentate ligands, forming stable complexes with transition metals. For example, reaction with Cu(II) acetate produces a square-planar complex ( = 610 nm) with enhanced catalytic activity in Suzuki-Miyaura couplings.
Computational and Experimental Data Correlation
ADMET Profiling
SwissADME predictions indicate moderate gastrointestinal absorption (73%) but poor blood-brain barrier penetration (BBB score = 0.12) . The compound violates Lipinski’s rule due to its molecular weight (>500 Da), necessitating formulation strategies for oral bioavailability .
Molecular Dynamics Simulations
All-atom simulations (AMBER force field) in aqueous solution show stable binding to serum albumin (ΔG = -6.8 kcal/mol), suggesting prolonged circulation time in vivo .
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